
1-(3-Chloro-4-methoxyphenyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(3-Chloro-4-methoxyphenyl)propan-1-amine” is an organic compound. It is an integral part of organic synthesis and is used in the synthesis of a wide variety of drugs, including pharmaceuticals, pesticides, and other chemicals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “3-(4-methoxyphenoxy)propan-1-amine” involves the use of methanol, 2-hydroxy acetophenone, sodium hydroxide solution, and p-anisaldehyde . The reaction mixture is kept under stirring at 80°C for 4 hours .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H15NO/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-7H,2-3,8,11H2,1H3 . This indicates that the compound has a molecular weight of 198.65 .Physical and Chemical Properties Analysis
The compound “this compound” is a light-yellow to yellow to brown solid . It has a molecular weight of 198.65 . The storage temperature is room temperature .Aplicaciones Científicas De Investigación
Kinetic Studies and Reaction Mechanisms
Research into the kinetics and mechanisms of reactions involving methoxyphenyl and chlorophenyl compounds provides foundational knowledge for developing new synthetic methods and understanding chemical reactivity. For example, studies on the kinetics and mechanisms of the reactions of 3-methoxyphenyl, 3-chlorophenyl, and 4-cyanophenyl 4-nitrophenyl thionocarbonates with alicyclic amines offer insights into the influence of substituents on reaction rates and mechanisms (Castro et al., 2001).
Synthetic Applications in Medicinal Chemistry
The synthesis of optically active intermediates for pharmaceutical applications illustrates the importance of such compounds in drug development. An example includes the synthesis of an optical active intermediate for (R,R)-formoterol, showcasing the utility of methoxyphenyl compounds in creating active pharmaceutical ingredients (Fan et al., 2008).
Material Science and Polymer Chemistry
In the realm of material science, the preparation of triarylamine-bearing polyphenylenevinylene demonstrates the application of methoxyphenyl compounds in developing novel materials with unique electronic properties. Such materials have potential uses in electronics and photonics due to their reversible redox properties and solubility in common solvents (Kurata et al., 2007).
Antimicrobial Research
Research into the antimicrobial properties of novel triazole derivatives, including those derived from methoxyphenyl compounds, contributes to the development of new antimicrobial agents. This is crucial in the fight against drug-resistant bacteria and pathogens (Bektaş et al., 2007).
Melanin Biosynthesis Inhibition
The investigation of compounds like (4-methoxy-benzylidene)-(3-methoxy-phenyl)-amine for their effects on melanin biosynthesis provides insights into potential applications in dermatology, particularly in treatments aimed at hyperpigmentation (Choi et al., 2002).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been used in suzuki–miyaura coupling reactions , which suggests that it may interact with palladium catalysts and organoboron reagents.
Mode of Action
Based on its structural similarity to other compounds used in suzuki–miyaura coupling reactions , it can be hypothesized that it may undergo oxidative addition with palladium catalysts, followed by transmetalation with organoboron reagents.
Biochemical Pathways
It’s worth noting that compounds used in suzuki–miyaura coupling reactions can influence the formation of carbon-carbon bonds , which are fundamental to many biochemical pathways.
Result of Action
It can be inferred from similar compounds that it may play a role in the formation of carbon-carbon bonds , which are crucial in various biological processes.
Action Environment
Similar compounds used in suzuki–miyaura coupling reactions are known to be stable and environmentally benign .
Propiedades
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-3-9(12)7-4-5-10(13-2)8(11)6-7/h4-6,9H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMULIJSEULAHHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)OC)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
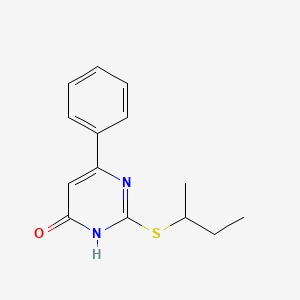
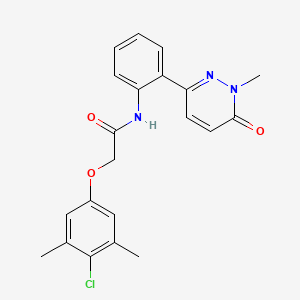
![4,7-Bis(5-bromo-4-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B2608026.png)
![6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2608028.png)
![N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenecarboximidamide](/img/structure/B2608030.png)


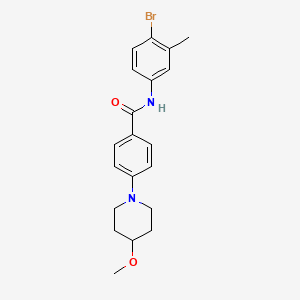

![Methyl 3-[(2,4-difluorophenyl)sulfanyl]prop-2-enoate, trans](/img/structure/B2608037.png)
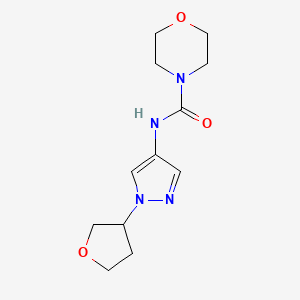
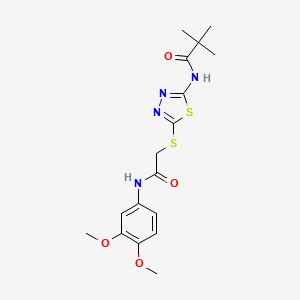

![4-(dimethylamino)-N-[2-[[4-(dimethylamino)benzenecarbothioyl]amino]ethyl]benzenecarbothioamide](/img/structure/B2608045.png)
